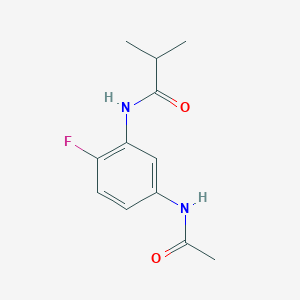
3-methyl-N-(4-methylcyclohexyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4-methylcyclohexyl)butanamide, also known as 4-Me-MPH, is a novel psychoactive substance that belongs to the class of phenethylamines. It is a synthetic derivative of methylphenidate, a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). 4-Me-MPH has gained popularity in recent years as a recreational drug due to its stimulant and euphoric effects. However,
Mecanismo De Acción
The primary mechanism of action of 3-methyl-N-(4-methylcyclohexyl)butanamide is the inhibition of dopamine reuptake in the brain. This leads to an increase in the levels of dopamine in the synaptic cleft, which results in enhanced dopamine neurotransmission. Dopamine is a neurotransmitter that plays a crucial role in the regulation of reward, motivation, and attention. By increasing dopamine levels, 3-methyl-N-(4-methylcyclohexyl)butanamide is thought to improve cognitive performance and increase motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(4-methylcyclohexyl)butanamide are similar to those of other dopamine reuptake inhibitors. It increases the levels of dopamine in the brain, which leads to enhanced dopamine neurotransmission. This can result in increased alertness, attention, and motivation. However, chronic use of dopamine reuptake inhibitors has been associated with neurotoxicity and other adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-(4-methylcyclohexyl)butanamide in lab experiments include its potency and selectivity as a dopamine transporter inhibitor, as well as its longer duration of action compared to other dopamine reuptake inhibitors. However, its recreational use and potential for abuse may limit its usefulness in certain research settings. Additionally, the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain are not well understood, which may limit its use in studies of neurotoxicity.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-(4-methylcyclohexyl)butanamide. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced potential for abuse. Another area of research is the investigation of the long-term effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on the brain, particularly with regard to neurotoxicity and other adverse effects. Additionally, studies on the effects of 3-methyl-N-(4-methylcyclohexyl)butanamide on cognitive function and motivation may have implications for the treatment of ADHD and other cognitive disorders.
Métodos De Síntesis
The synthesis of 3-methyl-N-(4-methylcyclohexyl)butanamide involves several chemical reactions, including the condensation of 4-methylcyclohexanone and nitroethane, followed by reduction with sodium borohydride to produce 4-methylcyclohexylamine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product, 3-methyl-N-(4-methylcyclohexyl)butanamide.
Aplicaciones Científicas De Investigación
3-methyl-N-(4-methylcyclohexyl)butanamide has shown potential as a research tool in the field of neuroscience. It acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action is similar to that of methylphenidate, but 3-methyl-N-(4-methylcyclohexyl)butanamide has been found to have a higher affinity for the dopamine transporter and a longer duration of action.
Propiedades
IUPAC Name |
3-methyl-N-(4-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9(2)8-12(14)13-11-6-4-10(3)5-7-11/h9-11H,4-8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHITUXFYBKWVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-methylcyclohexyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)








![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)

